Triisopropylsilanethiol

Catalog No.
S721493
CAS No.
156275-96-6
M.F
C9H22SSi
M. Wt
190.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropylsilanethiol

CAS Number

156275-96-6

Product Name

Triisopropylsilanethiol

IUPAC Name

tri(propan-2-yl)-sulfanylsilane

Molecular Formula

C9H22SSi

Molecular Weight

190.42 g/mol

InChI

InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3

InChI Key

CPKHFNMJTBLKLK-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)S

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)S

Synthesis of Thioethers:

TIPS-SH acts as a sulfur source for the synthesis of thioethers (R-S-R'), which are essential functional groups in pharmaceuticals and organic materials. Researchers utilize TIPS-SH to introduce a thiol group onto organic molecules through reactions like S-alkylation. The triisopropylsilyl (TIPS) group attached to the sulfur atom serves as a protecting group, ensuring selective modification at the desired site. Later, the TIPS group can be easily removed under mild conditions, revealing the desired thiol functionality. Source: Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques by Manfred Braun:

The thiol group in TIPS-SH allows its use for the introduction of a sulfhydryl moiety onto biomolecules like proteins and peptides. This functional group facilitates conjugation with other biomolecules containing complementary functionalities like maleimide or disulfide bridges. Such bioconjugation strategies are crucial for creating targeted drug delivery systems, probes for biological imaging, and biomaterials with tailored properties. Source: New Trends in Cross-Coupling: Theory and Applications by Thomas G. Gaunt et al.:

Triisopropylsilanethiol, with the chemical formula C₉H₂₁SSi and CAS number 156275-96-6, is an organosilicon compound characterized by the presence of a thiol group (-SH) attached to a triisopropylsilyl moiety. This compound is notable for its high stability and reactivity, making it a valuable reagent in organic synthesis. Triisopropylsilanethiol serves as a convenient synthetic equivalent of hydrogen sulfide, allowing for the generation of various alkanethiols and unsymmetrical dialkyl sulfides under mild conditions .

  • Alkylation Reactions: It can undergo selective alkylation with primary and secondary alkyl halides, yielding thiols efficiently .
  • Palladium-Catalyzed Cross-Coupling: This compound can be utilized in palladium-catalyzed cross-coupling reactions, where it acts as a thiol source for the formation of C-S bonds .
  • Thiol-Catalyzed Reactions: Triisopropylsilanethiol has been shown to catalyze radical-chain redox rearrangement reactions, highlighting its utility in complex organic transformations .

While specific biological activities of triisopropylsilanethiol are not extensively documented, compounds containing thiol groups are known to exhibit various biological properties. Thiols often play roles in redox biology, acting as antioxidants and participating in cellular signaling pathways. The reactivity of triisopropylsilanethiol may also allow it to interact with biological molecules, although further studies would be necessary to elucidate any specific biological effects.

Triisopropylsilanethiol has several applications in various fields:

  • Organic Synthesis: It serves as a key reagent for synthesizing thiols and sulfides, which are important intermediates in organic chemistry.
  • Material Science: The compound can be used to modify surfaces or create functionalized materials due to its ability to form stable silane bonds.
  • Catalysis: Its role as a catalyst in palladium-catalyzed reactions enhances its significance in synthetic organic chemistry.

Research on the interaction studies involving triisopropylsilanethiol primarily focuses on its reactivity in synthetic applications rather than biological interactions. Its ability to participate in various coupling reactions indicates potential interactions with other organic substrates during synthesis. Further investigation into its interactions at the molecular level could provide insights into its behavior in more complex systems.

Several compounds share structural or functional similarities with triisopropylsilanethiol. Below is a comparison highlighting their uniqueness:

Compound NameStructure/Functional GroupUnique Features
Trimethylsilanethiol-Si(CH₃)₃ + -SHMore volatile, less sterically hindered
Tricyclohexylsilanethiol-Si(C₆H₁₁)₃ + -SHBulkier structure, different reactivity
Triethylsilanethiol-Si(C₂H₅)₃ + -SHLower steric hindrance compared to triisopropyl variant
Phenyltriethoxysilane-Si(C₂H₅)₃ + -C₆H₅Contains aromatic ring, differing properties

Triisopropylsilanethiol's unique combination of steric bulk and reactivity makes it particularly effective for specific chemical transformations that may not be achievable with less hindered or more reactive thiols.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triisopropylsilanethiol

Dates

Modify: 2023-08-15

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